2-(2,4,5-Trimethoxyphenyl)acetaldehyde
Description
2-(2,4,5-Trimethoxyphenyl)acetaldehyde is an aromatic aldehyde characterized by a phenyl ring substituted with three methoxy (-OCH₃) groups at the 2-, 4-, and 5-positions and an acetaldehyde (-CH₂CHO) side chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties imparted by the methoxy substituents.
Properties
IUPAC Name |
2-(2,4,5-trimethoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVQIDNOGMVDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697610 | |
| Record name | (2,4,5-Trimethoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22973-79-1 | |
| Record name | (2,4,5-Trimethoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Properties and Structure
2-(2,4,5-Trimethoxyphenyl)acetaldehyde has the molecular formula CHO and features a trimethoxy-substituted phenyl ring attached to an acetaldehyde group. This structure is significant for its potential reactivity and interaction with biological systems.
Medicinal Chemistry
The compound has shown promise in the development of anticancer agents. Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural motifs have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in breast cancer cells (MCF-7) and other malignancies .
Organic Synthesis
In synthetic organic chemistry, this compound can serve as a valuable intermediate for the synthesis of more complex molecules. Its aldehyde functional group allows for further transformations such as reductive amination or condensation reactions, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals .
Biological Studies
Studies have highlighted the role of acetaldehyde metabolism in various biological processes. For example, transgenic models overexpressing aldehyde dehydrogenase (ALDH) have been used to investigate the effects of acetaldehyde on cardiac function and fibrosis associated with chronic alcohol consumption . This research underscores the importance of understanding how compounds like this compound may influence metabolic pathways.
Case Study 1: Anticancer Activity
In a study evaluating new compounds derived from this compound, researchers found that specific derivatives exhibited IC values in the sub-micromolar range against various cancer cell lines including prostate and melanoma. The mechanism of action was linked to microtubule targeting and disruption of cell cycle progression .
Case Study 2: Metabolic Impact on Cardiac Health
Research involving ALDH2 transgenic mice demonstrated that altered metabolism of acetaldehyde can mitigate cardiac hypertrophy induced by chronic alcohol intake. This study suggests that understanding the metabolic pathways involving compounds like this compound could lead to novel therapeutic strategies for alcohol-related cardiac diseases .
Data Table: Comparative Activity Against Cancer Cell Lines
| Compound Name | IC (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| 22b (derived from trimethoxyphenyl) | 0.39 | MCF-7 (breast cancer) | Tubulin polymerization inhibition |
| 22b (derived from trimethoxyphenyl) | 0.77 | MDA-MB-231 (triple-negative) | Induction of apoptosis |
| 22b (derived from trimethoxyphenyl) | 0.37 | HL-60 (leukemia) | Cell cycle arrest |
Mechanism of Action
The mechanism by which 2-(2,4,5-Trimethoxyphenyl)acetaldehyde exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positioning of methoxy groups on the phenyl ring significantly influences chemical reactivity and biological interactions. Key comparisons include:
Key Insight : The 2,4,5-trimethoxy pattern in the target compound creates a distinct electronic environment compared to other isomers, favoring specific reaction pathways (e.g., electrophilic substitutions) and interactions with biological targets .
Functional Group Modifications
Variations in the aldehyde chain or additional functional groups alter physicochemical and biological properties:
Key Insight : The acetaldehyde moiety in the target compound offers a reactive aldehyde group for condensation reactions, distinguishing it from carboxylate or alcohol derivatives .
Biological Activity
2-(2,4,5-Trimethoxyphenyl)acetaldehyde is a compound of increasing interest due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.
- Chemical Formula : C11H14O4
- Molecular Weight : 210.23 g/mol
- CAS Number : 53420339
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and potential therapeutic applications. Here are some key findings:
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), Caco2 (colon cancer), and WRL-68 (liver cancer).
- Cytotoxicity Results : The compound exhibited moderate to strong cytotoxicity with IC50 values ranging from 50 μM to 100 μM in various assays, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its effects is believed to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific cellular pathways that promote tumor growth.
- Interaction with key enzymes involved in cancer cell proliferation .
Study 1: Cytotoxicity Assessment
A study conducted by Jayanthi et al. (2012) evaluated the cytotoxic effects of various chalcone derivatives, including this compound. The findings revealed significant cytotoxic activity against MCF-7 cells with an IC50 value of approximately 75 μM. The study emphasized the structure-activity relationship indicating that methoxy substitutions enhance biological activity .
Study 2: In Vivo Evaluation
In vivo studies on diabetic mice indicated that compounds similar to this compound exhibited hypoglycemic effects by increasing insulin secretion. This suggests a dual role in metabolic regulation alongside anticancer properties .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
